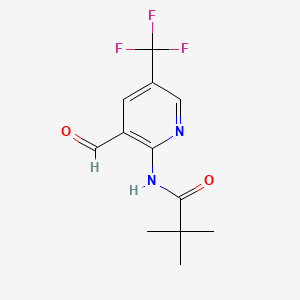

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Description

BenchChem offers high-quality N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPFYORBMFGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Abstract

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS No. 1261365-46-1) is a highly functionalized pyridine derivative of significant interest as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The strategic arrangement of its substituents—a directing pivalamide group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile formyl group—presents a unique synthetic challenge. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule, focusing on a robust two-step strategy. We will explore the underlying chemical principles, from the strategic installation of a bulky directing group to the subsequent regioselective C-H functionalization of an electron-deficient heterocyclic core. This document is intended for researchers, chemists, and process development professionals, offering not just a protocol, but a causal understanding of the experimental design to ensure reproducibility and facilitate further innovation.

Introduction: The Strategic Importance of a Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The target molecule, N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, combines this feature with a formyl group, a versatile chemical handle for a multitude of subsequent transformations such as reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

The primary synthetic hurdle lies in achieving precise regiocontrol. Direct formylation of the 2-amino-5-(trifluoromethyl)pyridine precursor is complicated by the electronic nature of the ring and the multiple reactive sites. The pyridine nitrogen and the CF₃ group at C5 render the ring electron-deficient, making it less susceptible to classical electrophilic aromatic substitution.[5] Therefore, a successful synthesis hinges on a strategy that can overcome this inherent low reactivity and direct the formylation exclusively to the C3 position. Our presented methodology leverages a pivalamide directing group to achieve this goal with high fidelity.

Overall Synthetic Strategy: A Two-Step Directed Functionalization

The synthesis is logically divided into two primary stages:

-

Amine Protection and Director Installation: The amino group of the starting material, 2-amino-5-(trifluoromethyl)pyridine, is acylated with pivaloyl chloride. This step transforms the amino group into a bulky N-pivaloyl (pivalamide) group. This group serves a dual purpose: it protects the nucleophilic amine from participating in side reactions and, more critically, it acts as a powerful ortho-directing group for the subsequent electrophilic substitution.

-

Directed Ortho-Formylation via Vilsmeier-Haack Reaction: With the directing group in place, the formyl group is introduced at the C3 position. The Vilsmeier-Haack reaction is the method of choice due to its efficacy in formylating moderately activated and even some deactivated aromatic systems.[6][7] The pivalamide group provides sufficient activation and steric influence to direct the Vilsmeier reagent to the desired position.

The complete synthetic pathway is illustrated below.

Part I: Synthesis of N-(5-(Trifluoromethyl)pyridin-2-yl)-pivalamide

Rationale and Mechanistic Insight

The acylation of the 2-amino group with pivaloyl chloride is a standard nucleophilic acyl substitution. The pivaloyl group (-C(O)C(CH₃)₃) is selected for several key reasons:

-

Steric Bulk: Its large size provides significant steric hindrance, which is crucial for directing the subsequent formylation to the less hindered ortho position (C3) and preventing potential di-substitution.

-

Electronic Effect: The amide nitrogen's lone pair donates electron density into the pyridine ring, activating it towards electrophilic substitution, primarily at the ortho and para positions.

-

Stability: Pivaloyl amides are robust and stable to a wide range of reaction conditions, yet can be removed if necessary, although in this context it is a permanent feature of the final intermediate.[8][9]

A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

Table 1: Reagents for Pivaloylation

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molar Eq. | Quantity |

| 2-Amino-5-(trifluoromethyl)pyridine | 349-29-1 | 162.11 | 1.0 | 10.0 g (61.7 mmol) |

| Pivaloyl chloride | 3282-30-2 | 120.58 | 1.1 | 8.2 g (67.9 mmol) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 9.4 mL (67.9 mmol) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-(trifluoromethyl)pyridine (10.0 g, 61.7 mmol) and dichloromethane (200 mL).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Add triethylamine (9.4 mL, 67.9 mmol) to the stirred solution.

-

Slowly add pivaloyl chloride (8.2 g, 67.9 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture or purify by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamide as a white to off-white solid.

Part II: Synthesis of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Rationale and Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an aromatic ring.[10] The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution: The pivalamide-substituted pyridine attacks the electrophilic Vilsmeier reagent. The pivalamide group at C2 directs this attack to the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Detailed Experimental Protocol

Table 2: Reagents for Vilsmeier-Haack Formylation

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molar Eq. | Quantity |

| N-(5-(Trifluoromethyl)pyridin-2-yl)-pivalamide | - | 246.24 | 1.0 | 10.0 g (40.6 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5.0 | 14.8 g (203 mmol) |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 3.0 | 18.7 g (122 mmol) |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 100 mL |

Procedure:

-

Vilsmeier Reagent Preparation: To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (14.8 g, 203 mmol) and 1,2-dichloroethane (50 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (18.7 g, 122 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

-

After the addition, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamide (10.0 g, 40.6 mmol) in 1,2-dichloroethane (50 mL) and add this solution to the Vilsmeier reagent at 0 °C.

-

Once the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, or until TLC analysis indicates completion.

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring.

-

Neutralize the mixture to pH 7-8 by the slow addition of a 30% aqueous sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) to yield N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide as a solid.

Safety and Handling Precautions

This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 3: Key Reagent Hazards

| Reagent | Hazard Summary |

| Pivaloyl Chloride | Corrosive, flammable, lachrymator. Reacts violently with water. |

| POCl₃ | Highly corrosive, toxic by inhalation. Reacts violently with water, releasing HCl gas. Must be handled with extreme care. |

| Trifluoromethylpyridines | Generally considered toxic. Handle with care to avoid inhalation and skin contact. |

| DMF | Combustible liquid, potential reproductive toxin. Absorbent through the skin. |

| DCM / DCE | Volatile, suspected carcinogens. Avoid inhalation of vapors. |

Conclusion

The synthesis of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is effectively achieved through a strategic, high-yielding two-step process. The initial pivaloylation of 2-amino-5-(trifluoromethyl)pyridine provides a crucial intermediate where the pivalamide group acts as a robust protecting and ortho-directing group. This enables the subsequent regioselective introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction, a powerful tool for functionalizing electron-deficient heterocyclic systems. This guide provides a detailed, mechanistically-driven framework for researchers to reliably produce this valuable chemical building block for applications in drug discovery and materials science.

References

-

Sinfoo Biotech. n-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. [Link]

-

BOJNSCI. N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. [Link]

-

Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. [Link]

-

Request PDF. C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]

-

Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Wikipedia. Formylation. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

RSC Publishing. Selective formylation of 2-aminopyridines. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. n-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide,(CAS# 1261365-46-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide [bojnsci.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Formylation - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Chemical Properties of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a unique heterocyclic compound featuring a trifluoromethyl-substituted pyridine core, an aldehyde functional group, and a pivalamide protecting group. This strategic combination of moieties makes it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the formyl group serves as a versatile handle for further synthetic transformations. The pivalamide group offers robust protection of the amine, allowing for selective reactions at other positions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a critical resource for its utilization in the development of novel therapeutics.

Introduction: The Strategic Importance of Trifluoromethylpyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1][2] The incorporation of a trifluoromethyl (CF3) group onto this ring system has become a powerful strategy in modern drug design. The CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can significantly modulate the physicochemical properties of a molecule.[3][4] These modifications often lead to improved metabolic stability, enhanced cell permeability, and stronger binding interactions with target proteins.[4] Consequently, trifluoromethylpyridine (TFMP) derivatives are integral to the development of a wide range of agrochemicals and pharmaceuticals.[5] N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide emerges as a particularly interesting TFMP derivative, offering multiple points for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide dictates its chemical behavior and potential applications.

| Property | Value | Source |

| CAS Number | 1261365-46-1 | [6][7] |

| Molecular Formula | C12H13F3N2O2 | [6] |

| Molecular Weight | 274.24 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| Purity | Commercially available with a purity of 98% | [7] |

Structural Diagram:

Caption: Chemical structure of the title compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the formylation of a suitable 2-amino-5-(trifluoromethyl)pyridine precursor, followed by acylation with pivaloyl chloride. The key challenge lies in the regioselective introduction of the formyl group at the C3 position of the electron-deficient pyridine ring.

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar molecules.

The proton NMR spectrum is expected to show distinct signals for the pivaloyl group, the formyl proton, and the two aromatic protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pivaloyl (t-butyl) | ~1.3 | s (9H) | A sharp singlet due to the nine equivalent methyl protons. |

| Pyridine H-4 | ~8.0 - 8.3 | d | Downfield shift due to the electron-withdrawing effects of the adjacent formyl and trifluoromethyl groups. |

| Pyridine H-6 | ~8.8 - 9.1 | d | Further downfield due to the deshielding effect of the pyridine nitrogen. |

| Formyl CHO | ~10.0 - 10.5 | s (1H) | Characteristic chemical shift for an aldehyde proton on an aromatic ring. |

| Amide NH | ~9.0 - 10.0 | br s (1H) | Broad singlet, chemical shift can be variable and may exchange with D2O. |

Reference Spectra for Prediction: 3-Fluoro-2-formylpyridine[8], 3-Pyridinecarboxaldehyde[9].

The carbon NMR spectrum will be characterized by the signals from the pyridine ring, the trifluoromethyl group, the formyl group, and the pivalamide moiety.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pivaloyl CH3 | ~27 | |

| Pivaloyl C(CH3)3 | ~40 | |

| CF3 | ~120 - 125 (q) | Quartet due to coupling with three fluorine atoms. |

| Pyridine C-3 | ~130 - 135 | |

| Pyridine C-4 | ~125 - 130 | |

| Pyridine C-5 | ~140 - 145 (q) | Quartet due to coupling with the trifluoromethyl group. |

| Pyridine C-6 | ~150 - 155 | |

| Pyridine C-2 | ~155 - 160 | |

| Pivaloyl C=O | ~175 - 180 | |

| Formyl C=O | ~190 - 195 |

Reference Spectra for Prediction: 2-Chloro-3-(trifluoromethyl)pyridine[10], 2,3-Dichloro-5-(trifluoromethyl)pyridine[11].

Electron impact mass spectrometry is expected to show a molecular ion peak at m/z = 274. Key fragmentation patterns would likely involve the loss of the pivaloyl group, the formyl group, and potentially cleavage of the trifluoromethyl group.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Stability

The reactivity of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is dominated by the chemistry of its formyl group and the stability of the pivalamide protecting group.

Reactivity of the Formyl Group

The formyl group at the C3 position is on an electron-deficient pyridine ring, which influences its reactivity. It is expected to undergo typical aldehyde reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: Reducible to a hydroxymethyl group with reagents like sodium borohydride.

-

Reductive Amination: A key transformation for introducing diverse amine-containing substituents, crucial for building molecular complexity in drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Nucleophilic Addition: Will react with various nucleophiles such as Grignard reagents and organolithium compounds.

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen will likely enhance the electrophilicity of the formyl carbon, potentially increasing its reactivity towards nucleophiles compared to aldehydes on electron-rich aromatic systems.

Stability of the Pivalamide Group

The pivaloyl (Piv) group is a sterically hindered and robust protecting group for the amino functionality.[12]

-

Acidic Conditions: Generally stable to a wide range of acidic conditions.

-

Basic Conditions: Can be cleaved under strong basic conditions, although it is more resistant to hydrolysis than less hindered acyl groups like acetyl.[12]

-

Reductive Cleavage: Can be removed using strong reducing agents like lithium aluminum hydride.[13]

-

Oxidative Conditions: Stable to many common oxidizing agents.

This stability profile allows for a wide range of chemical transformations to be performed on the formyl group and the pyridine ring without affecting the protected amine.

Applications in Medicinal Chemistry

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a valuable building block for the synthesis of novel drug candidates. The trifluoromethylpyridine core is a known pharmacophore in many biologically active compounds, including insecticides, fungicides, and herbicides, as well as human pharmaceuticals.[14]

The presence of the formyl group provides a key point of diversification. Through reactions like reductive amination, libraries of compounds can be generated with varying substituents at the 3-position. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the 2-pivalamido group can participate in hydrogen bonding interactions with biological targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores.

-

Infectious Diseases: The pyridine moiety is present in numerous antibacterial and antiviral drugs.[14]

-

Neuroscience: Pyridine derivatives are common in drugs targeting the central nervous system.

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for key transformations involving N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, based on standard organic chemistry methodologies.

General Protocol for Reductive Amination

-

To a solution of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary or secondary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

General Protocol for Deprotection of the Pivalamide Group (Basic Hydrolysis)

-

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (1.0 eq) is dissolved in a suitable solvent system (e.g., a mixture of methanol and water).

-

A strong base, such as sodium hydroxide or potassium hydroxide (excess), is added.

-

The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and neutralized with an acid (e.g., hydrochloric acid).

-

The product is extracted with an appropriate organic solvent.

-

The combined organic layers are dried, filtered, and concentrated to yield the deprotected amine.

Conclusion

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a trifluoromethyl-substituted pyridine ring, a reactive formyl group, and a stable pivalamide protecting group offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, which is essential for leveraging its full potential in the pursuit of new medicines.

References

-

Sinfoo Biotech. n-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. [Link]

-

Supporting Information. 2-methoxy-3-(trifluoromethyl)pyridine (2t). [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-142. [Link]

-

Royal Society of Chemistry. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

CCS Chemistry. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

-

ResearchGate. Deprotection of the pivaloyl group with LiAlH4. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. n-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide,(CAS# 1261365-46-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. guidechem.com [guidechem.com]

- 8. 3-FLUORO-2-FORMYLPYRIDINE(31224-43-8) 1H NMR [m.chemicalbook.com]

- 9. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR [m.chemicalbook.com]

- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS 1261365-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS 1261365-46-1), a substituted pyridine derivative, presents a unique combination of functional groups including an amide, an aldehyde, and a trifluoromethyl group. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies for the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the definitive identification and quality control of this molecule.

The molecular structure of N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is presented below:

Chemical Structure:

Molecular Formula: C₁₂H₁₃F₃N₂O₂ Molecular Weight: 274.24 g/mol

This guide will not only present the predicted spectroscopic data for this molecule but will also provide detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of the causal relationships between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For a molecule like N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Pyridine H | 8.8 - 9.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing trifluoromethyl group and the nitrogen atom, leading to significant deshielding. |

| Pyridine H | 8.2 - 8.4 | Doublet (d) | 1H | This proton is meta to the trifluoromethyl group and ortho to the formyl group, resulting in deshielding. |

| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.4 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet signal in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will identify all unique carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde Carbonyl (-C HO) | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| Amide Carbonyl (-C ONH-) | 170 - 180 | The amide carbonyl carbon is also deshielded, though typically less so than an aldehyde. |

| Pyridine C (C-N) | 155 - 165 | The carbon atom attached to the nitrogen in the pyridine ring is deshielded. |

| Pyridine C (C-CF₃) | 130 - 140 (quartet) | This carbon is directly attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |

| Pyridine C (C-CHO) | 135 - 145 | The carbon atom bearing the aldehyde group. |

| Pyridine C-H | 120 - 130 | Aromatic carbon atoms attached to hydrogen. |

| Trifluoromethyl (-C F₃) | 120 - 130 (quartet) | The carbon of the trifluoromethyl group will be split into a quartet by the three attached fluorine atoms. |

| tert-Butyl Quaternary C | 35 - 45 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl Methyl C | 25 - 35 | The methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures data integrity and reproducibility.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. Instrument Setup and Data Acquisition:

-

The following protocol is based on a standard 400 MHz NMR spectrometer.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlets for all carbon signals.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

3. Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Correlate the ¹H and ¹³C NMR data to build the complete molecular structure.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of a novel compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3000-3100 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| ~2900-3000 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the tert-butyl group. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | Weak | The presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch. |

| ~1700-1720 | C=O stretch (aldehyde) | Strong | The carbonyl stretch of the aldehyde functional group. |

| ~1680-1700 | C=O stretch (amide) | Strong | The amide carbonyl typically absorbs at a slightly lower frequency than an aldehyde. |

| ~1550-1600 | C=C and C=N stretch (aromatic) | Medium | Vibrations of the pyridine ring. |

| ~1100-1300 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group will produce a strong, broad absorption in this region. |

Experimental Protocol for IR Data Acquisition

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is the preferred method due to its simplicity and minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor absorptions.

-

Place a small amount of the solid N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Interpretation:

-

Identify the key absorption bands and correlate them with the expected functional groups.

-

Pay close attention to the fingerprint region (below 1500 cm⁻¹) which provides a unique pattern for the molecule as a whole.

Experimental Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 274 is expected, corresponding to the molecular weight of the compound. The intensity of this peak may vary depending on the stability of the molecule under EI conditions.

-

Isotope Peaks: An (M+1)⁺ peak with an intensity of approximately 13.2% relative to the M⁺ peak will be observed due to the natural abundance of ¹³C.

-

Key Fragmentation Pathways:

-

Loss of tert-butyl group: A prominent peak at m/z = 217 ([M - 57]⁺) resulting from the cleavage of the tert-butyl group.

-

Loss of pivaloyl group: A fragment at m/z = 189 ([M - 85]⁺) from the loss of the entire pivaloyl group.

-

Formation of the pivaloyl cation: A peak at m/z = 85 corresponding to the [C(CH₃)₃CO]⁺ fragment.

-

Formation of the tert-butyl cation: A strong peak at m/z = 57 corresponding to the stable [C(CH₃)₃]⁺ cation.

-

Experimental Protocol for MS Data Acquisition

1. Sample Introduction:

-

For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.

-

For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) is recommended. Given the polarity of the amide and aldehyde groups, LC-MS with ESI would be a robust choice.

2. ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is expected to be sensitive for this compound due to the presence of nitrogen atoms.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Scan Range: A scan range of m/z 50-500 will be sufficient to observe the molecular ion and key fragments.

-

3. Data Interpretation:

-

Identify the molecular ion peak ([M+H]⁺ at m/z 275 in positive ESI mode).

-

Use the accurate mass measurement to confirm the elemental formula (C₁₂H₁₃F₃N₂O₂).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the connectivity of the molecule.

Experimental Workflow for LC-MS (ESI) Analysis

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, employing a combination of NMR, IR, and MS, provides a robust framework for its unambiguous structural confirmation and purity assessment. By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reproducible data. The interpretation of this data, grounded in the fundamental principles of spectroscopy, allows for a self-validating system that ensures the identity and quality of this important chemical entity, a critical step in the journey from discovery to application.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

"physical and chemical characteristics of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide"

An In-Depth Technical Guide to N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a complex heterocyclic molecule incorporating several key functional groups that make it a compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine scaffold is a well-established pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of a reactive formyl group and a sterically demanding pivalamide moiety offers multiple avenues for synthetic elaboration, positioning this compound as a versatile building block for the creation of novel chemical entities.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers in leveraging this compound for their drug discovery and development programs.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is provided in the table below. It is important to note that while some properties are derived from available data, others are predicted using advanced computational models to provide a comprehensive profile in the absence of extensive experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | [1] |

| Molecular Weight | 274.24 g/mol | [1] |

| CAS Number | 1261365-46-1 | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Predicted: 130-140 °C | Predicted using computational models |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Predicted using computational models |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | |

| pKa (most acidic) | Predicted: ~12.5 (amide N-H) | |

| pKa (most basic) | Predicted: ~1.5 (pyridine nitrogen) | |

| LogP | Predicted: ~2.8 |

Chemical Characteristics

Proposed Synthesis Pathway

A plausible synthetic route to N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can be envisioned starting from a suitable trifluoromethylpyridine precursor. The following multi-step synthesis is proposed based on established organic chemistry principles.

The synthesis commences with the acylation of 2-amino-5-(trifluoromethyl)pyridine with pivaloyl chloride in the presence of a base such as pyridine to form the corresponding pivalamide. Subsequent formylation at the C3 position of the pyridine ring can be achieved via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide.[1][2][3][4]

Reactivity Profile

The chemical reactivity of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is dictated by its three principal functional groups:

-

Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It is susceptible to nucleophilic attack, allowing for the formation of alcohols (via reduction), imines (via condensation with amines), and carbon-carbon bonds (e.g., Wittig, Grignard, and aldol reactions). The electron-deficient nature of the trifluoromethylated pyridine ring may render the formyl group less reactive towards nucleophilic addition compared to aliphatic aldehydes due to resonance effects.[1][5][6][7][8]

-

Pivalamide Group: The pivalamide moiety is a sterically hindered amide, which imparts significant stability towards hydrolysis under both acidic and basic conditions.[2] While cleavage is possible under harsh conditions, it generally serves as a robust protecting or modulating group.

-

Trifluoromethylpyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group. The pyridine nitrogen is weakly basic due to the inductive effect of the trifluoromethyl group.

Spectroscopic Analysis

The structural elucidation of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can be unequivocally achieved through a combination of modern spectroscopic techniques. Predicted spectral data are presented below based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.2 | s | Aldehyde proton (-CHO) |

| ~8.8 | d, J ≈ 2 Hz | Pyridine H-4 | |

| ~8.4 | d, J ≈ 2 Hz | Pyridine H-6 | |

| ~1.3 | s | tert-Butyl protons (-C(CH₃)₃) | |

| ~9.5 | br s | Amide proton (-NH-) | |

| ¹³C NMR | ~190 | Aldehyde carbonyl (C=O) | |

| ~178 | Amide carbonyl (C=O) | ||

| ~152 | Pyridine C-2 | ||

| ~148 | q, J ≈ 4 Hz | Pyridine C-6 | |

| ~135 | q, J ≈ 34 Hz | Pyridine C-5 | |

| ~130 | Pyridine C-3 | ||

| ~125 | q, J ≈ 4 Hz | Pyridine C-4 | |

| ~122 | q, J ≈ 272 Hz | Trifluoromethyl carbon (-CF₃) | |

| ~40 | tert-Butyl quaternary carbon (-C(CH₃)₃) | ||

| ~27 | tert-Butyl methyl carbons (-C(CH₃)₃) | ||

| ¹⁹F NMR | ~ -63 | s | -CF₃ |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2970 | C-H Stretch | tert-Butyl |

| ~2870, ~2770 | C-H Stretch (Fermi doublets) | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde |

| ~1680 | C=O Stretch (Amide I) | Pivalamide |

| ~1580, ~1470 | C=C/C=N Stretch | Pyridine ring |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

| ~1530 | N-H Bend (Amide II) | Pivalamide |

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent protonated molecular ion peak.

-

[M+H]⁺: m/z ≈ 275.09

-

Fragmentation: Fragmentation may occur through the loss of the tert-butyl group, the pivaloyl group, or the formyl group.

Experimental Protocols

The following protocols are provided as a guide for the analytical characterization of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.[10][11][12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[13]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4][14][15][16]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 6. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 7. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]

- 8. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Mechanism of Action of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide: An Investigative Roadmap

An In-depth Technical Guide for Researchers

Abstract

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a synthetic compound featuring a trifluoromethylpyridine scaffold, a reactive aldehyde, and a sterically influential pivalamide group. While its precise biological role is not yet defined in publicly available literature, its structure presents a compelling case for targeted biological activity. This guide abandons a traditional review format in favor of an investigative roadmap. We will dissect the molecule's constituent functional groups to build evidence-based hypotheses on its mechanism of action. Subsequently, we will provide a comprehensive, multi-phase experimental plan designed for researchers to systematically identify its molecular target(s), validate the interaction, and elucidate the precise binding mechanism. This document serves as a practical whitepaper for drug development professionals seeking to characterize novel chemical entities of this class.

Structural Dissection and Mechanistic Postulation

The molecular architecture of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (herein referred to as "the compound") offers distinct clues to its potential biological function. A rational approach to understanding its mechanism begins with analyzing the contributions of its three primary structural motifs.

-

The Trifluoromethylpyridine (TFMP) Core: The TFMP scaffold is a privileged structure in modern medicinal chemistry and agrochemistry.[1][2] The incorporation of a trifluoromethyl (-CF3) group significantly enhances metabolic stability and lipophilicity, which can improve cell membrane penetration and bioavailability.[3] Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine ring and influence binding affinity to target proteins.[4] Many TFMP-containing molecules exhibit potent, targeted biological activities, from enzyme inhibition to receptor modulation.[5]

-

The Pivalamide Moiety: Characterized by a sterically bulky tert-butyl group, the pivalamide ((CH₃)₃CC(O)NH-) component is more than a simple amide. This group provides significant steric hindrance, which can enforce a specific conformation upon the molecule, favoring selective binding to a protein pocket while preventing non-specific interactions.[6][7] While sometimes used as a stable protecting group, the pivalamide moiety itself can be critical for orienting the molecule within a binding site and contributing to overall binding energy.[7]

-

The Formyl (Aldehyde) Group: The aldehyde is the most chemically reactive feature of the compound. Aldehydes are electrophiles that can readily react with nucleophilic residues on proteins, such as the primary amine of a lysine residue to form a Schiff base, or the thiol group of a cysteine residue.[8] This reactivity is a known mechanism for covalent inhibition, a strategy increasingly used to achieve high potency and prolonged duration of action against "undruggable" targets.[8] While historically viewed as a potential liability due to off-target reactivity, precisely positioned aldehydes are the "warheads" of several approved therapeutic agents.

Core Hypotheses on the Mechanism of Action

Based on the structural analysis, we can formulate three primary, testable hypotheses regarding the compound's mechanism of action.

-

Hypothesis A: Covalent Inhibition via the Formyl Group. The compound acts as a targeted covalent inhibitor. The TFMP and pivalamide moieties guide and anchor the molecule into a specific protein's binding site, positioning the aldehyde to form a covalent bond with a nearby nucleophilic amino acid (e.g., Lys, Cys).

-

Hypothesis B: High-Affinity Non-Covalent Binding. The mechanism is driven by potent, non-covalent interactions. The combination of the TFMP and pivalamide groups creates a pharmacophore that binds with high affinity and specificity to a protein pocket, inducing a biological effect without forming a permanent bond. The aldehyde, in this case, would contribute to binding through hydrogen bonding.

-

Hypothesis C: Pro-drug or Metabolically Activated Agent. The compound is a pro-drug that undergoes metabolic transformation (e.g., oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol) to yield the biologically active species.

The following experimental plan is designed to systematically test these hypotheses.

Phase I: Unbiased Target Identification

The first critical step is to identify the molecular target(s) of the compound within a relevant biological system (e.g., a cancer cell line, primary neurons). An unbiased approach is crucial to avoid confirmation bias.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the protein targets of a covalent inhibitor in a complex proteome.

Rationale: This protocol leverages the reactivity of the aldehyde group. A clickable, alkyne-tagged version of the compound is synthesized. This probe is incubated with cell lysate or live cells. The probe will covalently bind to its protein target(s). After binding, a fluorescent azide reporter tag is "clicked" onto the alkyne handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The tagged proteins can then be visualized by in-gel fluorescence and identified by mass spectrometry.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize an analog of the compound where a terminal alkyne is incorporated, typically via a linker attached to a less critical part of the molecule (e.g., modifying the pivalamide group if tolerated).

-

Proteome Labeling:

-

Harvest cells and prepare lysate via sonication in a lysis buffer (e.g., PBS with protease inhibitors).

-

Incubate the cell lysate (1 mg/mL) with the alkyne-probe at varying concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 37 °C.

-

As a control, pre-incubate a parallel sample with a 100-fold excess of the original, non-tagged compound for 30 minutes before adding the probe. Target proteins should show reduced labeling in this competition experiment.

-

-

Click Chemistry (CuAAC):

-

To the labeled lysate, add the following click-reaction cocktail: Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) Sulfate (1 mM).

-

Incubate for 1 hour at room temperature.

-

-

Analysis:

-

Separate the proteins using SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner. Bands that appear in the probe-treated lane but are diminished in the competition lane are candidate targets.

-

Excise the candidate bands from a parallel Coomassie-stained gel.

-

Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

-

Diagram: Phase I Experimental Workflow

Caption: Workflow for target identification using Activity-Based Protein Profiling (ABPP).

Phase II: Target Validation and Binding Characterization

Once a list of candidate proteins is generated, the next phase is to validate the interaction and quantify its binding parameters. Let's assume ABPP identified an enzyme, "Kinase X," as a primary target.

Experimental Protocol: Biophysical Validation with Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that measures real-time binding interactions between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor chip. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Step-by-Step Methodology:

-

Protein Immobilization:

-

Covalently immobilize recombinant, purified Kinase X onto a CM5 sensor chip via amine coupling. Aim for a surface density of ~2000-3000 Response Units (RU).

-

Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of the compound in running buffer (e.g., HBS-EP+) from 0.1 nM to 1 µM.

-

Inject the compound solutions over the Kinase X and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

-

Allow the compound to dissociate in running buffer for a set dissociation time (e.g., 600 seconds).

-

Regenerate the sensor surface between injections with a pulse of a mild regeneration solution (e.g., glycine-HCl, pH 2.5).

-

-

Data Processing:

-

Double-reference subtract the data (subtract reference channel and buffer blank).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

-

Data Presentation: Hypothetical SPR and Enzyme Inhibition Data

The quantitative data from SPR and corresponding functional assays should be summarized for clarity.

| Analyte | Target Protein | SPR KD (nM) | Kinase Assay IC50 (nM) |

| Compound | Kinase X | 15.2 | 25.8 |

| Compound-Alcohol | Kinase X | 1,250 | > 10,000 |

| Compound-Acid | Kinase X | 890 | > 10,000 |

| Staurosporine | Kinase X | 5.6 | 8.1 |

Note: Compound-Alcohol and Compound-Acid are synthesized analogs where the formyl group is reduced or oxidized, respectively. Staurosporine is a known potent kinase inhibitor control.

The data in this hypothetical table would strongly support Hypothesis A , as modifying the aldehyde group dramatically reduces both binding affinity and functional inhibition.

Phase III: Elucidation of the Molecular Binding Mechanism

With a validated target and strong evidence for the aldehyde's role, the final phase is to confirm the covalent nature of the interaction and identify the specific amino acid residue involved.

Experimental Protocol: Intact Protein Mass Spectrometry

Rationale: If the compound forms a covalent bond with Kinase X, the mass of the protein will increase by the mass of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact protein can detect this mass shift with high precision.

Step-by-Step Methodology:

-

Incubation:

-

Incubate purified Kinase X (e.g., at 1 mg/mL) with a 5-fold molar excess of the compound for 2 hours at 37 °C.

-

Prepare a control sample of Kinase X with vehicle (DMSO) only.

-

-

Sample Cleanup: Remove unbound compound using a desalting column.

-

LC-MS Analysis:

-

Analyze both the treated and control samples via LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the resulting mass spectra to determine the average mass of the intact protein in each sample.

-

-

Interpretation: A mass increase in the treated sample corresponding to the molecular weight of the compound (274.24 Da) confirms covalent modification.

Diagram: Proposed Covalent Binding Mechanism

Caption: Hypothesized reaction of the formyl group with a lysine residue to form a covalent Schiff base.

Protocol: Site-Directed Mutagenesis

Rationale: To confirm which specific residue is targeted, mutate the candidate amino acid (e.g., a lysine identified by peptide mapping/MS) to a non-nucleophilic one (e.g., alanine). If this mutation prevents covalent modification and reduces binding/inhibition, it confirms the site of action.

Step-by-Step Methodology:

-

Mutagenesis: Generate a mutant version of Kinase X where the target lysine (e.g., K55) is replaced with an alanine (K55A). Express and purify the mutant protein.

-

Re-evaluation: Repeat the key experiments:

-

Intact Protein MS: Incubate the K55A mutant with the compound and check for the mass shift. The shift should be absent.

-

SPR Analysis: Measure the binding affinity of the compound to the K55A mutant. A significant increase in KD is expected.

-

Kinase Assay: Determine the IC50 of the compound against the K55A mutant. Potency should be greatly reduced.

-

A loss of activity in the K55A mutant provides definitive proof of the specific residue involved in the covalent mechanism of action.

Conclusion

This guide outlines a logical, multi-phase strategy to elucidate the mechanism of action for N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. By leveraging the compound's inherent chemical properties, we have constructed a series of testable hypotheses and provided detailed, validated protocols for target identification, biophysical characterization, and mechanistic validation. This investigative framework, starting from unbiased screening and culminating in precise molecular detail, represents a robust and efficient pathway for the characterization of novel aldehyde-containing therapeutic candidates.

References

- Vertex AI Search. (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

- Grokipedia. (n.d.). Pivalamide.

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Wikipedia. (2025). Pivalamide. [Link]

-

Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

G. A. W. Johnston. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

"potential biological activity of trifluoromethylpyridine derivatives"

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

A Foreword from the Scientist's Bench

In the landscape of modern medicinal and agricultural chemistry, few structural motifs have demonstrated the versatility and profound impact of the trifluoromethylpyridine (TFMP) scaffold. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring is not a mere synthetic curiosity; it is a deliberate design choice that leverages fundamental physicochemical principles to unlock potent and selective biological activity. This guide is intended for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to explore the causality behind the efficacy of these compounds, the experimental validation of their activity, and the future avenues they open for discovery.

The Physicochemical Keystone: Why Trifluoromethylpyridines are Exceptional

The remarkable bioactivity of TFMP derivatives stems from the synergistic interplay between the pyridine ring, a ubiquitous pharmacophore, and the unique properties of the trifluoromethyl group.[1][2] The -CF3 group is a powerful modulator of molecular properties for several key reasons:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This often translates to a longer biological half-life and improved pharmacokinetic profiles for drug candidates.[4][5][6]

-

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule.[4][7] This property is critical for enhancing a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is crucial for reaching its intended target.[6][7]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF3 moiety can drastically alter the electron density of the pyridine ring.[7] This influences the pKa of the molecule, affecting its ionization state at physiological pH and its ability to engage in crucial binding interactions with target proteins.

-

Improved Binding Affinity : The unique steric and electronic nature of the -CF3 group can facilitate stronger and more selective interactions with protein binding pockets, leading to higher potency.[4][8]

These combined effects mean that the introduction of a -CF3 group is a cornerstone strategy for optimizing lead compounds in both pharmaceutical and agrochemical development.[9]

Caption: Major synthetic routes to trifluoromethylpyridine derivatives.

Broad-Spectrum Activity in Agrochemicals

TFMP derivatives are cornerstones of the modern crop protection industry, with over 20 commercialized active ingredients. [1][2]Their success is due to high efficacy, novel modes of action, and favorable safety profiles.

Herbicidal Activity

TFMP-based herbicides are vital for controlling devastating weeds in major crops. Their mechanisms are often highly specific, targeting essential plant enzymes.

-

ACCase Inhibition : The first TFMP herbicide, Fluazifop-butyl, and the related Haloxyfop-methyl, function by inhibiting acetyl-CoA carboxylase (ACCase). [1][2]This enzyme is critical for fatty acid synthesis in grasses, leading to selective control of grass weeds in broadleaf crops. The inclusion of the TFMP moiety was shown to be far superior to the corresponding benzene analogue for herbicidal activity. [2]* ALS Inhibition : Flazasulfuron is a sulfonylurea herbicide that targets acetolactate synthase (ALS), another key enzyme in amino acid biosynthesis. [1][10]* PPO Inhibition : More recent research has identified novel TFMP derivatives that act as potent inhibitors of protoporphyrinogen oxidase (PPO). [11][12]PPO inhibition disrupts chlorophyll synthesis, leading to rapid cell membrane damage and weed death. [12]

Compound Name Mode of Action Primary Target Weeds Year Intro. Fluazifop-butyl ACCase Inhibitor Perennial Grass Weeds 1982 Haloxyfop-methyl ACCase Inhibitor Grass Weeds 1986 Flazasulfuron ALS Inhibitor Grass & Broadleaf Weeds 1989 | Compound 9d (Experimental) | PPO Inhibitor | Broadleaf Weeds | N/A |

Insecticidal and Acaricidal Activity

The TFMP scaffold is present in numerous highly effective insecticides that target the nervous systems or developmental processes of pests.

-

Insect Growth Regulation : Chlorfluazuron is a benzoylurea-type insect growth regulator (IGR) that interferes with chitin synthesis, disrupting the molting process in insect larvae. [1][10]* Nicotinic Acetylcholine Receptor (nAChR) Modulation : Sulfoxaflor is a systemic insecticide effective against sap-feeding insects. It acts as a competitive modulator of the nAChR. [10]* Feeding Blockers : Flonicamid represents a unique class of insecticide that causes rapid cessation of feeding in aphids and other sucking insects. [10]* Novel Scaffolds : Recent research has focused on integrating the TFMP moiety into other known insecticidal pharmacophores, such as 1,3,4-oxadiazoles, to create novel compounds with high efficacy against pests like Plutella xylostella (diamondback moth). [13][14]

Compound Name Mode of Action Primary Target Pests Year Intro. Chlorfluazuron Chitin Synthesis Inhibitor (IGR) Lepidopteran larvae 1989 Flonicamid Selective Feeding Blocker Aphids, Whiteflies ~2000s Sulfoxaflor nAChR Competitive Modulator Sap-feeding insects ~2010s | Pyridalyl | Unclassified | Lepidoptera, Thysanoptera | ~2000s |

Fungicidal and Nematicidal Activity

The TFMP structure is also key to controlling fungal diseases and parasitic nematodes.

-

Respiration Inhibition : Fluazinam is a broad-spectrum fungicide that uncouples mitochondrial oxidative phosphorylation. [10]* Succinate Dehydrogenase Inhibition (SDHI) : Fluopyram is a highly successful compound with both fungicidal and nematicidal properties. [1]It functions by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, effectively shutting down cellular energy production in susceptible fungi and nematodes. [1]

Expanding Frontiers in Pharmaceutical Development

The same physicochemical advantages that make TFMP derivatives successful in agriculture also make them highly attractive for pharmaceutical research. [5][6]They serve as privileged scaffolds for targeting a range of human diseases.

Anticancer Activity

A major focus of TFMP research is in oncology, where these derivatives have been fashioned into potent and selective inhibitors of key signaling pathways that drive tumor growth. [3][4]

-

Kinase Inhibition : Many cancers are driven by aberrant kinase activity. TFMP derivatives have been developed as inhibitors of several critical kinases:

-

BRAF/CRAF Kinases : Naporafenib is an inhibitor of BRAF and CRAF kinases, which are central components of the MAPK signaling pathway often mutated in cancers like melanoma. [15] * PI3K/mTOR Pathway : Bimiralisib is a pan-PI3K and mTOR inhibitor. This pathway is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival. [15] * EGFR Inhibition : Derivatives have been designed to overcome resistance to existing epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer. [15]* Other Novel Targets : Research has expanded to other promising cancer targets, including Werner (WRN) helicase, a target in cancers with microsatellite instability, and the AAA ATPase p97, which is involved in protein homeostasis. [15][16]

-

Caption: TFMP-based kinase inhibitors targeting the PI3K/mTOR and MAPK pathways.

| Compound Name/Series | Target | Disease Area | Reported Activity (IC50) |

| Naporafenib | BRAF / CRAF Kinase | Melanoma, RAS-driven cancers | Preclinical efficacy demonstrated |

| Bimiralisib | pan-PI3K / mTOR | Various Cancers | Clinical investigation stage |

| Thiazolo[4,5-d]pyrimidine (3b) | Unspecified | Melanoma (A375 cells) | 25.4 µM [17] |

| Pyrimidinone Series | M. tuberculosis | Tuberculosis | 4.9 µM (MIC) [18] |

Antimicrobial and Antitubercular Activity

The unique properties of TFMP derivatives make them promising candidates for combating infectious diseases.

-

Antibacterial Agents : Novel TFMP amide derivatives containing sulfur moieties have shown excellent antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), in some cases exceeding the efficacy of commercial standards. [19][20]* Antitubercular Agents : In a whole-cell screen against Mycobacterium tuberculosis, the causative agent of tuberculosis, a series of trifluoromethyl pyrimidinones were identified with potent inhibitory activity. [18]The most promising compounds showed rapid bactericidal activity, highlighting their potential for development into new anti-tubercular drugs. [18]

Core Experimental Methodologies

Validating the biological activity of novel TFMP derivatives requires robust and reproducible experimental protocols. The following are foundational assays for assessing anticancer and fungicidal potential.

Protocol 1: In Vitro Anticancer Activity via MTT Assay